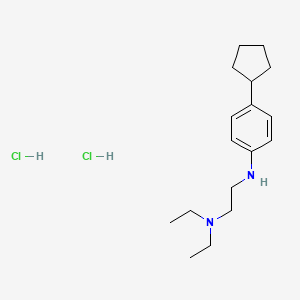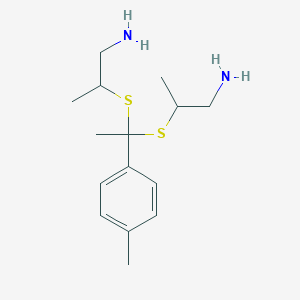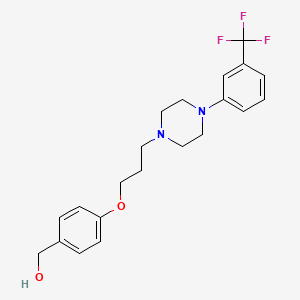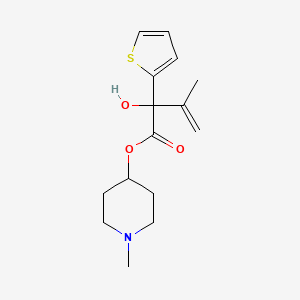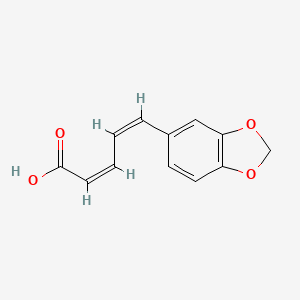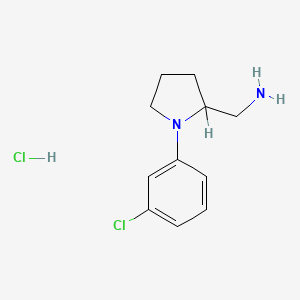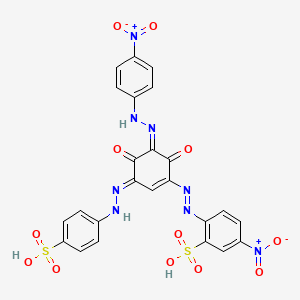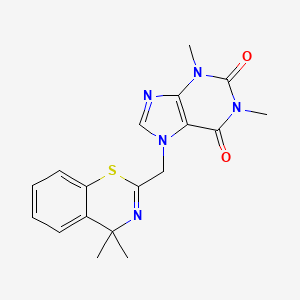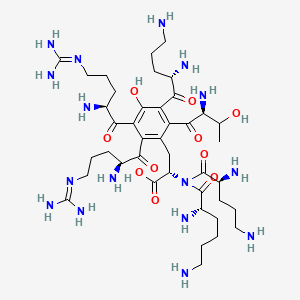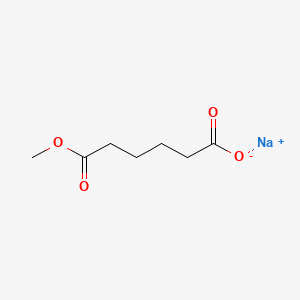
Sodium monomethyl adipate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium monomethyl adipate is a chemical compound with the molecular formula C7H11NaO4. It is the sodium salt of monomethyl adipate, which is a monoester of adipic acid. This compound is known for its role as a metabolite and plasticizer, and it has various applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Sodium monomethyl adipate can be synthesized through several methods:
Esterification of Adipic Acid: One common method involves the esterification of adipic acid with methanol in the presence of an acid catalyst.
Enzymatic Hydrolysis: Another method involves the enzymatic hydrolysis of adipic acid esters using bioactive enzymes such as pork liver lipase.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of macroporous cation exchange resins. The process includes immersing the resin in acid and alkali solutions, followed by esterification of adipic acid with methanol in the presence of the pretreated resin. The product is then neutralized with sodium hydroxide .
Análisis De Reacciones Químicas
Types of Reactions: Sodium monomethyl adipate undergoes various chemical reactions, including:
Esterification: It can react with alcohols to form different esters.
Hydrolysis: It can be hydrolyzed back to adipic acid and methanol under acidic or basic conditions.
Oxidation and Reduction: It can participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions:
Esterification: Typically involves alcohols and acid catalysts.
Hydrolysis: Requires water and either an acid or base catalyst.
Oxidation and Reduction: Specific reagents depend on the desired transformation.
Major Products:
Esterification: Produces various esters.
Hydrolysis: Yields adipic acid and methanol.
Aplicaciones Científicas De Investigación
Sodium monomethyl adipate has a wide range of applications in scientific research:
Biology: It serves as a metabolite in biochemical studies.
Medicine: It is involved in the synthesis of potential antitumor agents.
Industry: It is used as a plasticizer in the production of polymers and other materials.
Mecanismo De Acción
The mechanism of action of sodium monomethyl adipate involves its role as a metabolite and plasticizer. It interacts with various molecular targets and pathways, although specific details on its molecular targets are limited. Its effects are primarily due to its chemical structure, which allows it to participate in various biochemical and industrial processes .
Comparación Con Compuestos Similares
Monomethyl Adipate: The parent compound, which is the monomethyl ester of adipic acid.
Dimethyl Adipate: Another ester of adipic acid, used in similar applications.
Adipic Acid: The dicarboxylic acid from which these esters are derived.
Uniqueness: Sodium monomethyl adipate is unique due to its sodium salt form, which imparts different solubility and reactivity properties compared to its ester counterparts. This makes it particularly useful in applications where these properties are advantageous .
Propiedades
Número CAS |
5877-45-2 |
|---|---|
Fórmula molecular |
C7H11NaO4 |
Peso molecular |
182.15 g/mol |
Nombre IUPAC |
sodium;6-methoxy-6-oxohexanoate |
InChI |
InChI=1S/C7H12O4.Na/c1-11-7(10)5-3-2-4-6(8)9;/h2-5H2,1H3,(H,8,9);/q;+1/p-1 |
Clave InChI |
XWMAGYLNUHTFKC-UHFFFAOYSA-M |
SMILES canónico |
COC(=O)CCCCC(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



